

5-Fluoropyrimidin-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoropyrimidin-4-amine

Cat. No.: B1273414

[Get Quote](#)

An in-depth technical guide on 5-Fluorocytosine (Flucytosine), a derivative of pyrimidine, is provided for researchers, scientists, and professionals in drug development. This guide details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and mechanism of action.

Chemical Identity and Nomenclature

5-Fluorocytosine, often referred to as Flucytosine, is a fluorinated pyrimidine analog.^[1] Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5th position, an amino group at the 4th position, and a keto group at the 2nd position.

IUPAC Name: 4-amino-5-fluoro-1H-pyrimidin-2-one^[2]

Synonyms: Flucytosine, 5-FC^{[3][4]}

Chemical Structure:

Physicochemical Properties

The key quantitative data for 5-Fluorocytosine are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₄ H ₄ FN ₃ O	[5]
Molecular Weight	129.09 g/mol	[5]
CAS Number	2022-85-7	[5]
Appearance	White or almost white crystalline powder	[5]
Solubility	Sparingly soluble in water (10.5 mg/mL); Slightly soluble in alcohol	[5]
Storage Conditions	2-8°C; Protect from light	[5] [6]

Experimental Protocols: Synthesis of 5-Fluorocytosine

Multiple synthetic routes for 5-Fluorocytosine have been developed. Below are detailed methodologies for two distinct approaches.

Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This method involves a two-step reaction starting from 2,5-difluoro-4-chloropyrimidine.[\[7\]](#)[\[8\]](#)

Step 1: Formation of 2-hydroxy-4-chloro-5-fluoropyrimidine

- Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid.[\[7\]](#)
- Heat the mixture at 50°C for 2 hours.[\[7\]](#)
- After the reaction, cool the mixture.[\[7\]](#)

Step 2: Amination to yield 5-Fluorocytosine

- Neutralize the cooled mixture with a 33% strength aqueous ammonia solution.[7]
- Dilute the mixture with 100 ml of ethanol.[7]
- Add a further 20 ml of aqueous 33% strength ammonia solution.[7]
- Stir the resulting mixture at room temperature for 2 hours.[7]
- Concentrate the mixture in vacuo.[7]
- Take up the residue in 60 ml of water.[7]
- Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.[7] A yield of 98.1% of the theory has been reported for this process.[7]

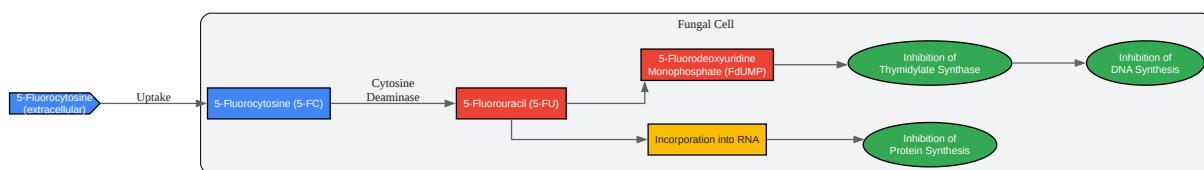
Protocol 2: Synthesis starting from Chloroacetamide

A low-cost, five-step synthesis route has been reported starting from chloroacetamide, which avoids chromatographic purifications.[3]

Overview of the multi-step synthesis: The synthesis involves the introduction of fluorine via a Finkelstein-type reaction, followed by the formation of fluoroacetonitrile.[3] The key step is a Claisen-type condensation of fluoroacetonitrile with ethyl formate, which furnishes (Z)-2-cyano-2-fluoroethen-1-olate.[3] This intermediate then undergoes cyclization with urea, followed by diazotization to yield 5-Fluorocytosine.[3] The overall reported yield for this process is up to 46%. [3]

Mechanism of Action

5-Fluorocytosine is a prodrug with no intrinsic antifungal activity.[4] Its therapeutic effect relies on its conversion into active metabolites within fungal cells. This selective activation makes it a targeted antifungal agent.


The mechanism involves the following key steps:

- Uptake: Susceptible fungal cells actively transport 5-Fluorocytosine across their cell membranes.[5]

- Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to the cytotoxic agent 5-fluorouracil (5-FU).^{[1][5]} This enzyme is not present in mammalian cells, which accounts for the drug's selectivity.^[1]
- Inhibition of RNA and DNA Synthesis: 5-FU is further metabolized through two primary pathways:
 - It is incorporated into RNA in place of uracil, leading to the production of faulty RNA and subsequent inhibition of essential protein synthesis.^[1]
 - It is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.^[1] This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine, thereby halting DNA replication.^{[1][9]}

The dual disruption of both RNA and DNA synthesis effectively inhibits the growth and replication of the fungus.^[1]

Below is a diagram illustrating the metabolic pathway and mechanism of action of 5-Fluorocytosine.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 2. 5-Fluorocytosine-6-3H | C4H4FN3O | CID 71777646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]
- 5. toku-e.com [toku-e.com]
- 6. goldbio.com [goldbio.com]
- 7. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 8. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]
- 9. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Fluoropyrimidin-4-amine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273414#5-fluoropyrimidin-4-amine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com